2,5-Pyrrolidinedione, 1,1'-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)-
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Overview
Description
2,5-Pyrrolidinedione, 1,1’-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)- is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a pyrrolidinedione core linked to phenylene groups and hydroxyphenylamino substituents. Its molecular formula is C33H28N4O6, and it has a molecular weight of 576.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1,1’-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)- typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxyaniline with methylenedi-4,1-phenylene bis(maleimide) under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1,1’-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,5-Pyrrolidinedione, 1,1’-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1,1’-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)- involves its interaction with specific molecular targets. The hydroxyphenyl groups can form hydrogen bonds with target proteins, influencing their activity. Additionally, the compound can undergo redox reactions, modulating cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- Bismaleimide S
- p,p’-Dimaleimidodiphenylmethane
- p,p’-Methylenebis(N-phenylmaleimide)
- Bis(p-maleimidophenyl)methane
- Bis(4-maleimidophenyl)methane
Uniqueness
2,5-Pyrrolidinedione, 1,1’-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)- is unique due to its combination of pyrrolidinedione and hydroxyphenylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
73384-87-9 |
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Molecular Formula |
C33H28N4O6 |
Molecular Weight |
576.6 g/mol |
IUPAC Name |
3-(3-hydroxyanilino)-1-[4-[[4-[3-(3-hydroxyanilino)-2,5-dioxopyrrolidin-1-yl]phenyl]methyl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C33H28N4O6/c38-26-5-1-3-22(16-26)34-28-18-30(40)36(32(28)42)24-11-7-20(8-12-24)15-21-9-13-25(14-10-21)37-31(41)19-29(33(37)43)35-23-4-2-6-27(39)17-23/h1-14,16-17,28-29,34-35,38-39H,15,18-19H2 |
InChI Key |
BCDLSARRVYUCQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)N4C(=O)CC(C4=O)NC5=CC(=CC=C5)O)NC6=CC(=CC=C6)O |
Origin of Product |
United States |
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